molecular formula C13H13N3O3S B228028 Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate

Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate

Cat. No. B228028
M. Wt: 291.33 g/mol
InChI Key: VVTWSQHHHSAQGK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate, also known as Methyl AQ-4, is a synthetic compound that has garnered attention in the scientific community for its potential applications in drug development.

Mechanism Of Action

The mechanism of action of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

For research on Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 include further studies on its mechanism of action, as well as its potential applications in drug development beyond cancer treatment. Additionally, studies on the potential side effects of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 are needed to fully understand its safety profile.

Synthesis Methods

Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 can be synthesized using a multi-step process involving the reaction of 2-(chloromethyl)acrylonitrile with 2-mercaptobenzamide, followed by the reaction of the resulting intermediate with 2-amino-4-oxoquinazoline. The final step involves the esterification of the resulting compound with methanol and sulfuric acid.

Scientific Research Applications

Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential applications in drug development, specifically as a potential anti-cancer agent. Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Additionally, Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

methyl (E)-4-(3-amino-4-oxoquinazolin-2-yl)sulfanylbut-2-enoate

InChI

InChI=1S/C13H13N3O3S/c1-19-11(17)7-4-8-20-13-15-10-6-3-2-5-9(10)12(18)16(13)14/h2-7H,8,14H2,1H3/b7-4+

InChI Key

VVTWSQHHHSAQGK-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/CSC1=NC2=CC=CC=C2C(=O)N1N

SMILES

COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N

Canonical SMILES

COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N

Origin of Product

United States

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